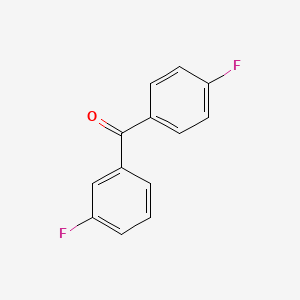

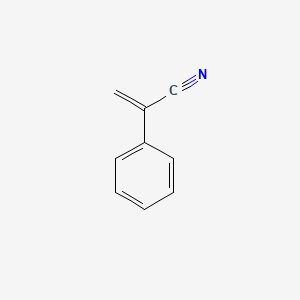

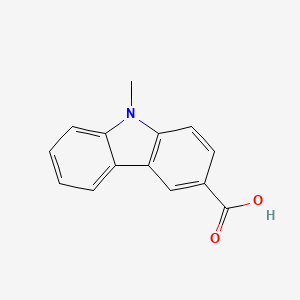

9-Methyl-9H-carbazole-3-carboxylic acid

Descripción general

Descripción

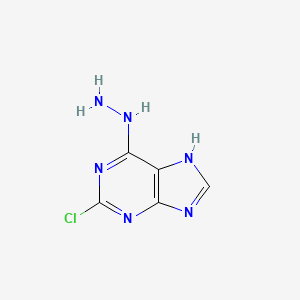

9-Methyl-9H-carbazole-3-carboxylic acid, also known as 9M9HCCA, is an organic compound with potential applications in the field of organic synthesis. It is a heterocyclic compound with a five-membered ring structure and a carboxylic acid functional group. 9M9HCCA has been studied in detail due to its interesting properties and potential applications.

Aplicaciones Científicas De Investigación

Bacterial Biotransformation

9-Methyl-9H-carbazole-3-carboxylic acid, along with other 9H-carbazole derivatives, has been studied for its transformation by bacteria. Waldau et al. (2009) explored the biotransformation of this compound using biphenyl-grown cells of Ralstonia sp. strain SBUG 290, which led to the formation of various hydroxylated metabolites. This study highlights the potential of microbial processes in modifying carbazole derivatives for various applications (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Antimicrobial Properties

Carbazole derivatives, including this compound, have been utilized as precursors for creating new heterocyclic compounds with antimicrobial properties. Salih, Salimon, and Yousif (2016) synthesized various 9H-carbazole derivatives and evaluated their antimicrobial activities, demonstrating the potential use of these compounds in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016).

Optical and Electronic Applications

The compound has been incorporated into novel materials for optical and electronic applications. Çiçek et al. (2018) synthesized new carbazole Schiff bases, which showed potential as active emissive layers for organic light-emitting diodes (OLEDs) due to their structural and optical properties. This research indicates the significance of carbazole derivatives in advanced material science, particularly in the field of OLEDs (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).

Polymer Chemistry and Sensing Applications

In the realm of polymer chemistry and sensing, this compound has been used to develop conjugated polymers with fluorescence sensing characteristics. Qian et al. (2019) reported the synthesis of novel polyaniline derivatives using this compound, which demonstrated excellent fluorescence properties in detecting various acids and amines, showing promise in environmental protection, biosensing, and toxin detection (Qian, Zhang, Liu, & Xia, 2019).

Propiedades

IUPAC Name |

9-methylcarbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCYYHQXRCUSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346734 | |

| Record name | 9-Methyl-9H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89374-79-8 | |

| Record name | 9-Methyl-9H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-Methyl-9H-carbazole-3-carboxylic acid interact with mild steel to inhibit corrosion?

A1: The research paper by [] investigates this compound and its derivatives as potential corrosion inhibitors for mild steel. While the abstract doesn't provide specific details on the interaction mechanism, it highlights the use of electrochemical and computational methods to study the inhibitory effects in both abiotic and biotic environments. This suggests that the researchers likely explored how the compound adsorbs onto the steel surface, forming a protective layer that hinders corrosive agents from reaching the metal. Further details on the interaction mechanism, such as the type of adsorption (physisorption or chemisorption) and the specific sites of interaction, would be found within the full text of the paper.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.